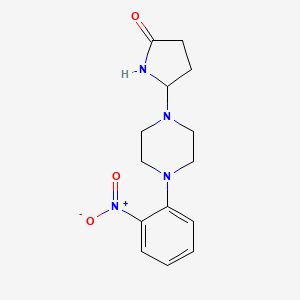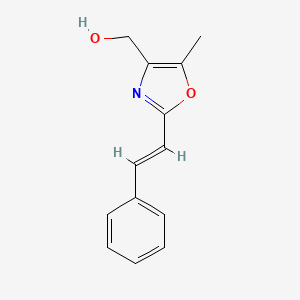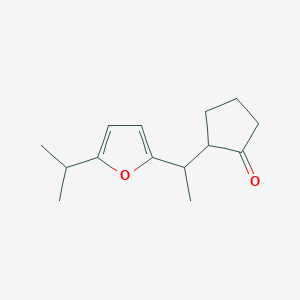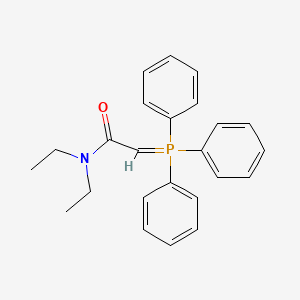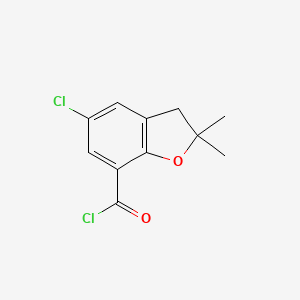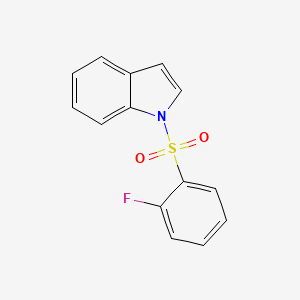![molecular formula C28H26FN3O4 B12898775 Carbamic acid,(2-fluoroethyl)[1,2,3,4-tetrahydro-2,4-dioxo-1,3-bis(phenylmethyl)-5-pyrimidinyl]-,phenylmethyl ester (9CI) CAS No. 16869-85-5](/img/structure/B12898775.png)
Carbamic acid,(2-fluoroethyl)[1,2,3,4-tetrahydro-2,4-dioxo-1,3-bis(phenylmethyl)-5-pyrimidinyl]-,phenylmethyl ester (9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid,(2-fluoroethyl)[1,2,3,4-tetrahydro-2,4-dioxo-1,3-bis(phenylmethyl)-5-pyrimidinyl]-,phenylmethyl ester (9CI) is a complex organic compound with a unique structure that includes a pyrimidine ring, fluoroethyl group, and phenylmethyl ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid,(2-fluoroethyl)[1,2,3,4-tetrahydro-2,4-dioxo-1,3-bis(phenylmethyl)-5-pyrimidinyl]-,phenylmethyl ester typically involves multiple steps. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the fluoroethyl group and the phenylmethyl ester. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
化学反应分析
Types of Reactions
Carbamic acid,(2-fluoroethyl)[1,2,3,4-tetrahydro-2,4-dioxo-1,3-bis(phenylmethyl)-5-pyrimidinyl]-,phenylmethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions. For example, oxidation may require acidic or basic conditions, while reduction might need anhydrous solvents to prevent unwanted side reactions. Substitution reactions often depend on the nature of the substituent and the leaving group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.
科学研究应用
Carbamic acid,(2-fluoroethyl)[1,2,3,4-tetrahydro-2,4-dioxo-1,3-bis(phenylmethyl)-5-pyrimidinyl]-,phenylmethyl ester has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: The compound may be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which Carbamic acid,(2-fluoroethyl)[1,2,3,4-tetrahydro-2,4-dioxo-1,3-bis(phenylmethyl)-5-pyrimidinyl]-,phenylmethyl ester exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired biological effects.
相似化合物的比较
Similar Compounds
- Carbamic acid, (2-chloroethyl)[1,2,3,4-tetrahydro-2,4-dioxo-1,3-bis(phenylmethyl)-5-pyrimidinyl]-,phenylmethyl ester
- Carbamic acid, (2-bromoethyl)[1,2,3,4-tetrahydro-2,4-dioxo-1,3-bis(phenylmethyl)-5-pyrimidinyl]-,phenylmethyl ester
Uniqueness
Compared to its similar compounds, Carbamic acid,(2-fluoroethyl)[1,2,3,4-tetrahydro-2,4-dioxo-1,3-bis(phenylmethyl)-5-pyrimidinyl]-,phenylmethyl ester is unique due to the presence of the fluoroethyl group. This group can significantly influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
属性
CAS 编号 |
16869-85-5 |
|---|---|
分子式 |
C28H26FN3O4 |
分子量 |
487.5 g/mol |
IUPAC 名称 |
benzyl N-(1,3-dibenzyl-2,4-dioxopyrimidin-5-yl)-N-(2-fluoroethyl)carbamate |
InChI |
InChI=1S/C28H26FN3O4/c29-16-17-31(28(35)36-21-24-14-8-3-9-15-24)25-20-30(18-22-10-4-1-5-11-22)27(34)32(26(25)33)19-23-12-6-2-7-13-23/h1-15,20H,16-19,21H2 |
InChI 键 |
NMDJIKDRBARJGF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CN2C=C(C(=O)N(C2=O)CC3=CC=CC=C3)N(CCF)C(=O)OCC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(Furan-2-yl)methyl]-2-(2-methoxyphenyl)-5-methyl-1,3-thiazolidin-4-one](/img/structure/B12898694.png)
![2,3-Dimethyl-5-phenyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one](/img/structure/B12898697.png)
